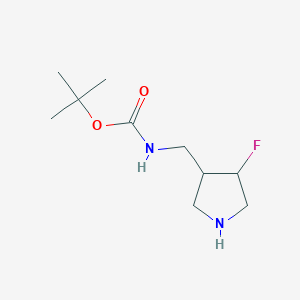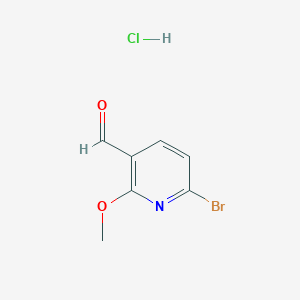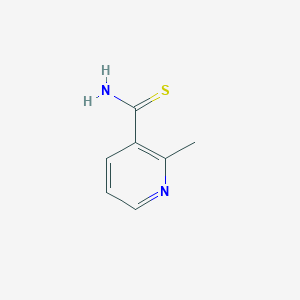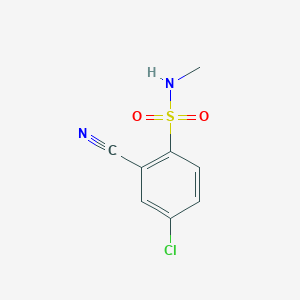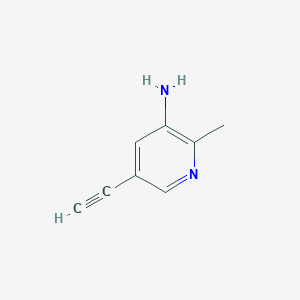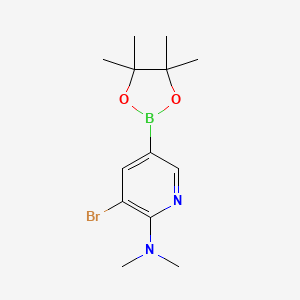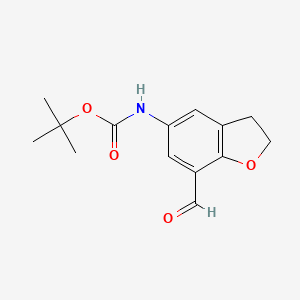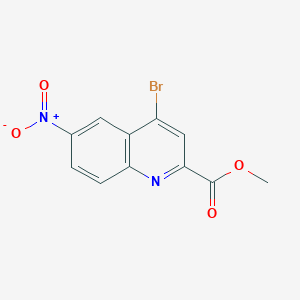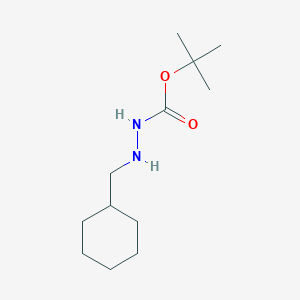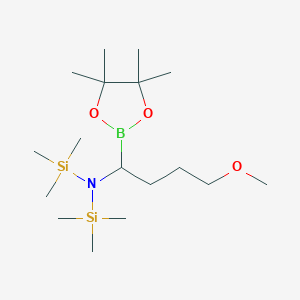![molecular formula C9H7NO B12960203 5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
5-Vinylfuro[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Vinylfuro[2,3-b]pyridine is a bicyclic aromatic compound with the chemical formula C8H7N. It consists of a pyridine ring fused to a furan ring, with a vinyl group (CH=CH2) attached to the pyridine ring. This compound exhibits interesting properties due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes:
-
Heterocyclization Reaction:
- One common synthetic route involves the heterocyclization of a suitable precursor. For example, 5-bromofuro[2,3-b]pyridine can be treated with a strong base (such as potassium tert-butoxide) to form the desired compound.
- The reaction proceeds via an intramolecular cyclization, resulting in the formation of the fused pyridine-furan ring system.
-
Palladium-Catalyzed Cross-Coupling:
- Another approach is the palladium-catalyzed cross-coupling of a vinyl bromide or vinyl chloride with a pyridine derivative.
- This method allows for the direct introduction of the vinyl group onto the pyridine ring.
Industrial Production Methods:
Currently, there are no large-scale industrial production methods specifically dedicated to 5-vinylfuro[2,3-b]pyridine. research and development in this area continue to explore efficient and scalable synthetic routes.
Analyse Chemischer Reaktionen
5-Vinylfuro[2,3-b]pyridine can undergo various chemical reactions:
Electrophilic Aromatic Substitution (EAS): The pyridine ring is susceptible to EAS reactions, such as nitration, halogenation, and sulfonation.
Reduction: The vinyl group can be selectively reduced to form the corresponding saturated compound.
Alkylation and Acylation: The nitrogen atom in the pyridine ring can be alkylated or acylated using appropriate reagents.
Major products:
- Reduction of the vinyl group yields 5-ethylfuro[2,3-b]pyridine.
- Nitration of the pyridine ring produces the corresponding nitro derivative.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its pharmacological properties, aiming to develop novel drugs targeting specific receptors.
Materials Science: Its unique structure makes it interesting for designing functional materials.
Organic Synthesis: It serves as a building block for more complex molecules.
Wirkmechanismus
The exact mechanism of action for 5-vinylfuro[2,3-b]pyridine remains an active area of investigation. It likely interacts with specific biological targets, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 5-vinylfuro[2,3-b]pyridine is relatively rare, we can compare it to similar compounds:
5-Bromofuro[2,3-b]pyridine: A close structural analogue with a bromine atom instead of the vinyl group .
1H-Pyrrolo[2,3-b]pyridine derivatives: Some of these compounds exhibit potent activities against FGFR1, 2, and 3 .
Eigenschaften
Molekularformel |
C9H7NO |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
5-ethenylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-7-5-8-3-4-11-9(8)10-6-7/h2-6H,1H2 |
InChI-Schlüssel |
DXVNCZGUEBUVOI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CN=C2C(=C1)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)
